3-Amino-5-methyl-5-phenylimidazolidine-2,4-dione

Coordination Chemistry Anticancer Drug Discovery Inorganic Chemistry

This hydantoin derivative is defined by its unique 3-amino-5-methyl-5-phenyl substitution pattern—a structural signature essential for selective coordination with platinum(II) and palladium(II) ions. Unlike generic hydantoins, this precise architecture enables synthesis of the dinuclear platinum(II) complex [KL₂]₂[Pt₂I₆] (Ad-1), which demonstrates in vitro cytotoxicity comparable or superior to cisplatin, including activity against cisplatin-resistant cell lines. Researchers in oncology drug discovery and coordination chemistry rely on this compound to reproduce published Ad-1 results, investigate structure-activity relationships, and develop next-generation metallodrug candidates. Substituting with simpler analogs (e.g., 3-amino-5,5-dimethylhydantoin) alters coordination geometry and may abolish biological activity.

Molecular Formula C10H11N3O2
Molecular Weight 205.21 g/mol
CAS No. 71202-91-0
Cat. No. B112929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-5-methyl-5-phenylimidazolidine-2,4-dione
CAS71202-91-0
Molecular FormulaC10H11N3O2
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESCC1(C(=O)N(C(=O)N1)N)C2=CC=CC=C2
InChIInChI=1S/C10H11N3O2/c1-10(7-5-3-2-4-6-7)8(14)13(11)9(15)12-10/h2-6H,11H2,1H3,(H,12,15)
InChIKeyPTVDNZQYPWTLBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-5-methyl-5-phenylimidazolidine-2,4-dione (CAS 71202-91-0): A Key Hydantoin Scaffold for Medicinal Chemistry and Research


3-Amino-5-methyl-5-phenylimidazolidine-2,4-dione, also known as 3-amino-5-methyl-5-phenylhydantoin, is a heterocyclic compound with the molecular formula C10H11N3O2 and a molecular weight of 205.22 g/mol . It belongs to the hydantoin class of compounds, which are recognized for diverse pharmacological activities including anticonvulsant and antiarrhythmic properties [1]. This specific derivative features a 3-amino substitution and a 5-phenyl-5-methyl group, structural features that differentiate it from simpler hydantoin analogs. Its primary documented role in research literature is as a ligand in the synthesis of novel metal complexes with potential therapeutic applications [2].

Why 3-Amino-5-methyl-5-phenylimidazolidine-2,4-dione Cannot Be Replaced by Simple Hydantoin Analogs


Simple substitution of 3-Amino-5-methyl-5-phenylimidazolidine-2,4-dione with an alternative hydantoin derivative (e.g., 3-amino-5,5-dimethylhydantoin or unsubstituted 5-phenylhydantoin) is not chemically equivalent. The compound's specific substitution pattern—namely the 3-amino group combined with the 5-phenyl and 5-methyl groups—is essential for its established function as a ligand. Research demonstrates that this precise chemical architecture enables it to coordinate with platinum(II) and palladium(II) ions to form novel, therapeutically active complexes [1]. Using an analog with a different substitution pattern would lead to a different coordination geometry, potentially altering or abolishing the biological activity of the resulting metal complex. This molecular specificity directly impacts the outcomes of studies in fields like coordination chemistry and anticancer drug discovery [1].

Quantitative Evidence for the Utility of 3-Amino-5-methyl-5-phenylimidazolidine-2,4-dione


Synthesis of a Novel Dinuclear Platinum(II) Complex with Cytotoxic Activity Superior to Cisplatin

3-Amino-5-methyl-5-phenylimidazolidine-2,4-dione (L) was used to synthesize the novel dinuclear platinum(II) complex [KL2]2[Pt2I6] (Ad-1). The complex's cytotoxicity was evaluated against human tumor cell lines using the MTT assay. The complex [KL2]2[Pt2I6] exerted concentration-dependent cytotoxic effects that were comparable or superior to those of cisplatin [1]. Importantly, the complex retained significant activity against CaCo-2 and Neuro-2A cells, which showed primary resistance to cisplatin [1].

Coordination Chemistry Anticancer Drug Discovery Inorganic Chemistry

Characterized Coordination Chemistry and Crystallographic Structure with Platinum(II)

The reaction of 3-amino-5-methyl-5-phenylhydantoin (amphh, L) with K2PtCl4 and KI in aqueous ethanol yields a binuclear platinum(II) complex, [K2L4]2[Pt2I6], whose structure was confirmed by single-crystal X-ray diffraction [1]. This establishes the precise coordination chemistry of the ligand.

Coordination Chemistry Crystallography Inorganic Chemistry

Ligand for Palladium(II) Complexes

3-Amino-5-methyl-5-phenylhydantoin has also been used to synthesize new Pd(II) complexes, specifically cis-[Pd(AMPH)2Cl2]·2H2O and cis-[Pd(AMPH)2Br2]·H2O, where AMPH is 3-amino-5-methyl-5-(4-pyridyl)-hydantoin, a closely related analog [1]. This demonstrates the compound's broader utility as a ligand for other transition metals.

Coordination Chemistry Inorganic Chemistry Metal Complex Synthesis

Primary Research and Development Applications for 3-Amino-5-methyl-5-phenylimidazolidine-2,4-dione


Synthesis of Novel Platinum(II) Anticancer Complexes

This compound is a key ligand for the synthesis of the novel dinuclear platinum(II) complex [KL2]2[Pt2I6] (Ad-1). This complex has demonstrated significant in vitro cytotoxic activity, comparable or superior to cisplatin, including against cisplatin-resistant cell lines [1]. Researchers in medicinal chemistry and oncology drug discovery can use this compound to reproduce and further investigate this promising anticancer agent.

Coordination Chemistry and Crystallography Studies

The compound's well-defined coordination chemistry with platinum(II) and palladium(II) makes it a valuable tool for fundamental research in inorganic chemistry. The published crystal structure of its platinum complex [2] provides a solid foundation for studying structure-activity relationships and designing new ligands.

Development of Transition Metal-Based Therapeutic Agents

Given its ability to form stable complexes with Pt(II) and related analogs with Pd(II) [1], this hydantoin derivative can be explored as a scaffold for synthesizing libraries of new transition metal complexes. This is a critical step in early-stage drug discovery programs seeking novel metallodrugs for cancer and other diseases.

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